tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate
Overview
Description
“tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate” is a chemical compound with the CAS Number: 860653-06-1 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl 4-hydrazino-4-oxobutylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19N3O3/c1-9(2,3)15-8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
1. Molecular Structure and Crystal Analysis
The compound's molecular structure and crystal properties have been studied, revealing significant angles and bonding characteristics. For instance, the dihedral angle between hydrazinecarbonyl and carbamate groups and the anti-orientation of carbonyl groups have been noted. Such structural insights are essential for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Pinheiro et al., 2010).
2. Synthetic Chemistry and Drug Development
The compound is used in the synthesis of bioactive molecules. For example, it plays a role in the preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in natural products and synthetic drugs. The compound's use in metal-free conditions for such syntheses highlights its role in environmentally friendly chemical processes (Xie et al., 2019).
3. Pharmaceutical Research
In pharmaceutical research, the compound has been studied for its potential as an Mcl-1 antagonist. This is significant in the context of drug development, particularly in cancer therapeutics. The theoretical and experimental studies on compounds derived from tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate provide insights into their potential biomedical applications (Bhat et al., 2019).
4. Organic Synthesis and Protective Group Strategies
The compound's role in organic synthesis, particularly in the transformation of amino protecting groups, has been explored. This includes its use in the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds, indicating its utility in synthetic chemistry (Sakaitani & Ohfune, 1990).
5. Antimicrobial Research
Research has shown the synthesis of derivatives from tert-butyl carbazate, including compounds that display antimicrobial activities. This suggests potential applications in the development of new antibiotics or antifungal agents (Ghoneim & Mohamed, 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLJPQIOGTFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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